molecular formula C13H13N3O3S B2946267 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 214542-64-0

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2946267
CAS No.: 214542-64-0
M. Wt: 291.33
InChI Key: FPCCCZMNZYCYFP-UHFFFAOYSA-N
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thieno[3,4-c]pyrazoles, which are characterized by a fused ring system combining thiophene and pyrazole moieties. The presence of a phenyl group and an acetamide functional group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable thiophene derivative with a hydrazine compound under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thieno[3,4-c]pyrazole intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Oxidation: The resulting compound is then oxidized to introduce the dioxo functionality, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or completely reduce the thieno[3,4-c]pyrazole ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted thieno[3,4-c]pyrazoles, sulfone derivatives, and reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as drugs. The presence of the thieno[3,4-c]pyrazole core is associated with various biological activities, including enzyme inhibition and receptor modulation.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide group but different core structures.

    Dioxo Compounds: Compounds with similar dioxo functionalities but different overall structures.

Uniqueness

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is unique due to its combination of a thieno[3,4-c]pyrazole core, phenyl group, and acetamide functionality. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9(17)14-13-11-7-20(18,19)8-12(11)15-16(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCCZMNZYCYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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